[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile (TPDCN) is being investigated for its potential applications in organic electronics due to its interesting properties. Its rigid structure and the presence of cyano groups contribute to efficient charge transport characteristics []. Research suggests that TPDCN can be used as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) [, ]. HTMs play a crucial role in OLEDs by facilitating the movement of holes (positively charged carriers) towards the emitting layer.
Here are some specific research areas exploring TPDCN in organic electronics:
TPDCN is also being explored as a candidate monomer for the construction of covalent organic frameworks (COFs) []. COFs are crystalline materials with well-defined pores that offer potential applications in gas storage, separation, and catalysis. The cyano groups in TPDCN can serve as anchoring points for the formation of stable COF structures [].
4-[4-(4-cyanophenyl)phenyl]benzonitrile, also known by its chemical structure and CAS number 134521-16-7, is a compound characterized by a complex arrangement of aromatic rings and nitrile groups. Its molecular formula is with a molecular weight of approximately 234.25 g/mol. The compound features a central benzonitrile moiety substituted at the para position with a phenyl group that is further substituted with a cyanophenyl group, which enhances its electronic properties and potential reactivity in various chemical environments .
Currently, there is no scientific research readily available describing a specific mechanism of action for [1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile.
Research indicates that compounds similar to 4-[4-(4-cyanophenyl)phenyl]benzonitrile exhibit significant biological activities, particularly in the field of medicinal chemistry. Some derivatives have shown promise as aromatase inhibitors, which are crucial in treating hormone-sensitive cancers such as breast cancer. For instance, related compounds have been studied for their ability to inhibit estrogen synthesis, thereby suppressing tumor growth in estrogen-dependent tissues .
The synthesis of 4-[4-(4-cyanophenyl)phenyl]benzonitrile can be achieved through several methods:
The applications of 4-[4-(4-cyanophenyl)phenyl]benzonitrile span various fields:
Interaction studies involving 4-[4-(4-cyanophenyl)phenyl]benzonitrile often focus on its binding affinity to biological targets such as enzymes involved in steroidogenesis. For example, studies have shown that related compounds can inhibit cytochrome P450 enzymes responsible for estrogen synthesis, suggesting potential therapeutic applications in cancer treatment . Additionally, its interactions with cellular membranes and transport proteins are critical for understanding its pharmacokinetics and bioavailability.
Several compounds share structural similarities with 4-[4-(4-cyanophenyl)phenyl]benzonitrile. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(1-Hydroxyethyl)benzonitrile | 182964-49-4 | 0.92 |
3-Hydroxy-3-phenylpropanenitrile | 17190-29-3 | 0.82 |
Bis(4-cyanophenyl) phenyl phosphate | N/A | N/A |
4-[1-(1H-1,2,4-triazol-1-yl)methylene]benzonitrile | N/A | N/A |